

BP Fluor 488 TCO: A Technical Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: BP Fluor 488 TCO

Cat. No.: B15555015

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **BP Fluor 488 TCO**, a fluorescent probe designed for bioorthogonal labeling applications. It covers the core chemistry, technical specifications, experimental protocols for protein labeling and live-cell imaging, and the underlying reaction pathways.

Introduction to BP Fluor 488 TCO

BP Fluor 488 TCO is a bright, green-fluorescent dye functionalized with a trans-cyclooctene (TCO) group.^{[1][2]} This molecule is a key component in one of the fastest and most selective bioorthogonal "click chemistry" reactions: the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified molecule.^{[2][3][4]} This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst. These features make **BP Fluor 488 TCO** an ideal tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where precise and efficient labeling of biomolecules is critical.

The core of its utility lies in a two-step labeling strategy. First, a biomolecule of interest is modified with a tetrazine group. Subsequently, **BP Fluor 488 TCO** is introduced and selectively reacts with the tetrazine, resulting in a stable, covalent fluorescent label on the target biomolecule.

Technical and Spectroscopic Data

The physicochemical and spectroscopic properties of **BP Fluor 488 TCO** and its tetrazine counterpart are summarized below, providing essential information for experimental design.

| Property | BP Fluor 488 TCO | BP Fluor 488 Tetrazine |
|---------------------------------------|---|---|
| Molecular Formula | C ₃₆ H ₄₃ N ₄ O ₁₂ S ₂ | C ₃₀ H ₂₁ N ₇ O ₁₀ S ₂ |
| Molecular Weight | 787.9 g/mol | 703.7 g/mol |
| CAS Number | 2766559-05-9 | 1466419-80-6 |
| Excitation Maximum (λ _{ex}) | 494 nm | 493 nm |
| Emission Maximum (λ _{em}) | 517 nm | 517 nm |
| Extinction Coefficient | 73,000 M ⁻¹ cm ⁻¹ | 83,000 M ⁻¹ cm ⁻¹ |
| Solubility | Water, DMSO, DMF, MeOH | Water, MeOH, DMSO, DMF |
| Storage | -20°C | -20°C |

The TCO-Tetrazine Ligation: Mechanism and Kinetics

The reaction between **BP Fluor 488 TCO** and a tetrazine-modified molecule is a cornerstone of bioorthogonal chemistry. This ligation proceeds via an inverse-electron demand Diels-Alder cycloaddition, a type of [4+2] cycloaddition reaction. The electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen (N₂) gas and forms a stable dihydropyridazine product.

The kinetics of this reaction are exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low concentrations, which is a significant advantage for in vivo applications. The reaction is also highly selective, with no cross-reactivity with other functional groups found in biological systems.

Experimental Protocols

The following protocols provide a general framework for the use of **BP Fluor 488 TCO** in protein labeling and live-cell imaging. Optimization may be required for specific applications.

Protocol for Labeling a Tetrazine-Modified Protein

This protocol describes the labeling of a protein that has been previously functionalized with a tetrazine moiety.

Materials:

- Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **BP Fluor 488 TCO**
- Anhydrous DMSO or DMF
- Desalting spin column

Procedure:

- Prepare **BP Fluor 488 TCO** Solution: Immediately before use, prepare a 1-10 mM stock solution of **BP Fluor 488 TCO** in anhydrous DMSO or DMF.
- Labeling Reaction: Add a 1.1 to 2-fold molar excess of the **BP Fluor 488 TCO** solution to the tetrazine-modified protein solution.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C. The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
- Purification: Remove excess, unreacted **BP Fluor 488 TCO** using a desalting spin column or dialysis.
- Storage: The labeled protein is now ready for downstream applications or can be stored at 4°C, protected from light.

Protocol for Live-Cell Imaging

This protocol outlines a two-step procedure for labeling and imaging a target protein on the surface of live cells.

Materials:

- Live cells expressing the target protein of interest
- Primary antibody against the target protein
- Tetrazine-conjugated secondary antibody
- **BP Fluor 488 TCO**
- Live-cell imaging medium (e.g., DMEM)
- PBS (Phosphate-Buffered Saline)
- Fluorescence microscope

Procedure:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.
- Primary Antibody Incubation: Incubate the cells with the primary antibody in live-cell imaging medium for 30-60 minutes at 37°C.
- Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the cells with the tetrazine-conjugated secondary antibody in live-cell imaging medium for 30-60 minutes at 37°C.
- Washing: Repeat the washing step to remove unbound secondary antibody.
- Labeling with **BP Fluor 488 TCO**: Prepare a 1-5 μ M solution of **BP Fluor 488 TCO** in pre-warmed live-cell imaging medium. Add this solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

- Final Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound **BP Fluor 488 TCO**.
- Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for BP Fluor 488 (e.g., excitation around 490 nm and emission around 520 nm).

Conclusion

BP Fluor 488 TCO, in conjunction with tetrazine-functionalized biomolecules, offers a powerful and versatile platform for fluorescent labeling in a variety of biological contexts. Its bright fluorescence, coupled with the rapid and highly specific nature of the TCO-tetrazine ligation, enables researchers to achieve high-contrast imaging with minimal background. The detailed protocols and technical information provided in this guide serve as a starting point for the successful application of this advanced bioorthogonal tool in your research.

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